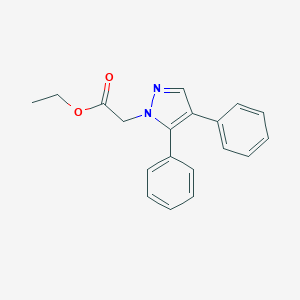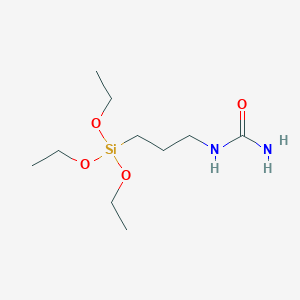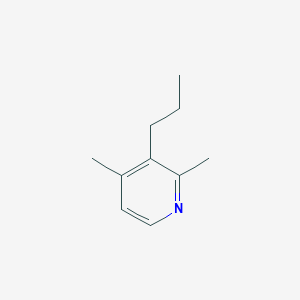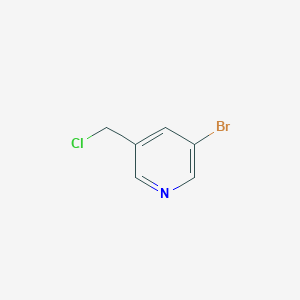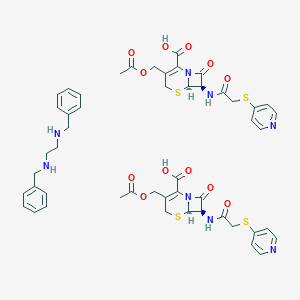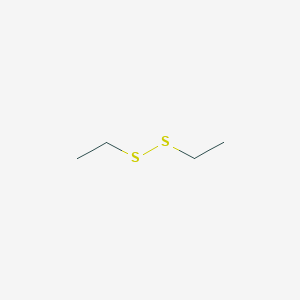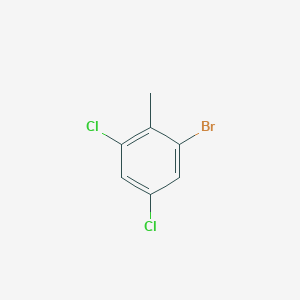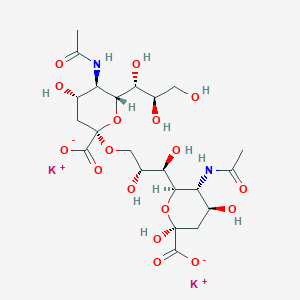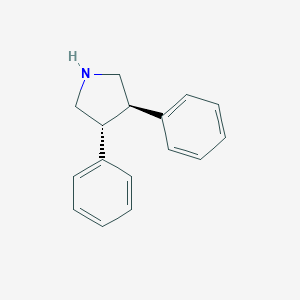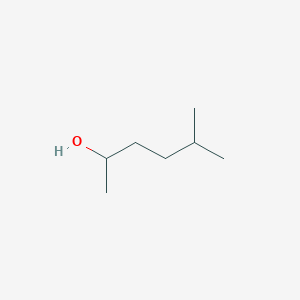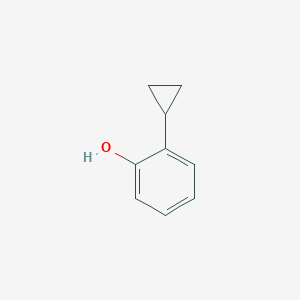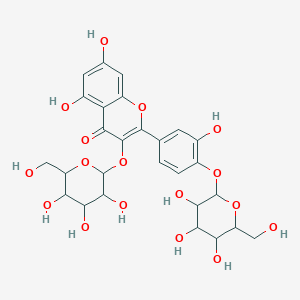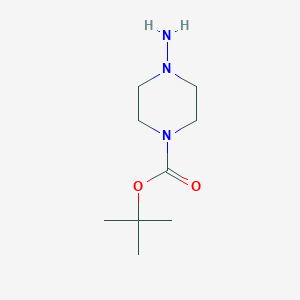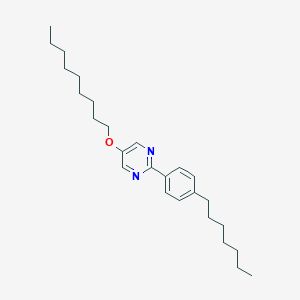
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. C16 has been found to exhibit potent anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine is not fully understood. However, it has been proposed that 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine exerts its anti-inflammatory activity by inhibiting the activation of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and inflammation. Inhibition of NF-κB signaling pathway by 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine leads to the suppression of pro-inflammatory cytokine production. 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has been found to exhibit potent anti-inflammatory, antitumor, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and exhibit antimicrobial activity against a wide range of bacteria and fungi. 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has also been found to exhibit low toxicity and high selectivity towards cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine is its potent anti-inflammatory, antitumor, and antimicrobial properties. It has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine. One of the areas of interest is the development of new formulations of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the potential of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine as a chemotherapeutic agent for the treatment of cancer is also an area of active research. Overall, the future directions for the research on 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine are promising and hold great potential for the development of new therapeutic agents.
Synthesemethoden
The synthesis of 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine involves the condensation of 4-heptylbenzaldehyde and 5-nonyloxy-2-aminopyrimidine in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, 2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.
Eigenschaften
CAS-Nummer |
121640-72-0 |
|---|---|
Produktname |
2-(4-Heptylphenyl)-5-(nonyloxy)pyrimidine |
Molekularformel |
C26H40N2O |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
2-(4-heptylphenyl)-5-nonoxypyrimidine |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-10-12-14-20-29-25-21-27-26(28-22-25)24-18-16-23(17-19-24)15-13-11-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |
InChI-Schlüssel |
CURZUZONNWVXNX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |
Kanonische SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCCC |
Synonyme |
2-(4-Heptylphenyl)-5-(nonyloxy)-pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



